![molecular formula C9H8O3 B3350019 2(3H)-Benzofuranone, 5-methoxy- CAS No. 2503-24-4](/img/structure/B3350019.png)
2(3H)-Benzofuranone, 5-methoxy-
Overview
Description
2(3H)-Benzofuranone, 5-methoxy- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzofuranone and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 5-methoxy- is not fully understood. However, it has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2(3H)-Benzofuranone, 5-methoxy- has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Additionally, it has been shown to induce the expression of heat shock proteins (HSPs), which play a key role in cellular stress response.
Advantages and Limitations for Lab Experiments
2(3H)-Benzofuranone, 5-methoxy- has several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. It also has a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are some limitations to its use. For example, it has been reported to have poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 2(3H)-Benzofuranone, 5-methoxy-. One area of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. Another area of interest is its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Conclusion:
In conclusion, 2(3H)-Benzofuranone, 5-methoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Its mechanism of action is not fully understood, but it has been reported to act as a potent inhibitor of COX-2 and to induce the expression of HSPs. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
2(3H)-Benzofuranone, 5-methoxy- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been reported to have potential applications in the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
5-methoxy-3H-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTHGHLWKAKHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435582 | |
Record name | 2(3H)-Benzofuranone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2503-24-4 | |
Record name | 2(3H)-Benzofuranone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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